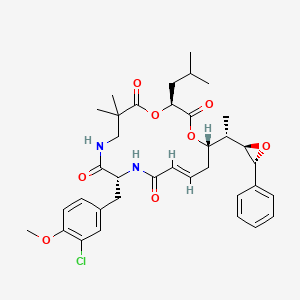

Cryptophycin 52

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

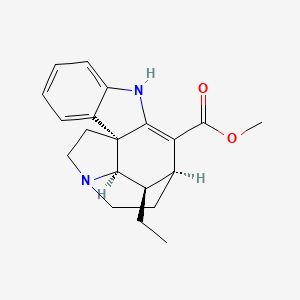

Cryptophycin 52 (LY355703) is a potent antiproliferative analogue of the marine natural product cryptophycin 1. Cryptophycin 1 was originally isolated from the terrestrial cyanobacterium Nostoc sp. This compound has shown significant antitumor activity against a broad range of human tumor xenografts and murine tumors, including those resistant to Taxol and Adriamycin . It is a 16-membered depsipeptide that inhibits the polymerization of microtubules and suppresses their dynamic instability .

Vorbereitungsmethoden

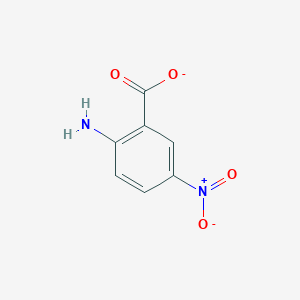

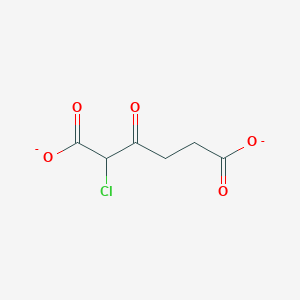

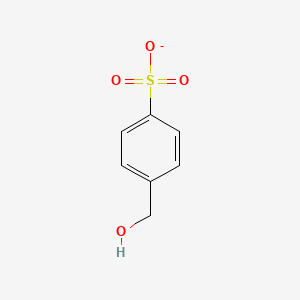

Cryptophycin 52 is synthesized through a series of chemical reactions involving the assembly of four major subunits or fragments (A–D) . The synthetic routes involve the use of ionizable functional groups such as amino groups, hydroxy groups, or carboxylic acids to improve the efficacy and aqueous solubility of the parent compound . Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity.

Analyse Chemischer Reaktionen

Cryptophycin 52 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

Cryptophycin 52 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es wird als Modellverbindung für die Untersuchung der Struktur-Wirkungs-Beziehung von Depsipeptiden verwendet.

Biologie: Es wird verwendet, um die Dynamik der Mikrotubuli-Polymerisation und -Depolymerisation zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Mikrotubuli bindet und deren Dynamik unterdrückt, was zu einem Zellzyklusarrest in der G2-M-Phase führt . Diese Bindung induziert Konformationsänderungen im Tubulin, verhindert die korrekte Bildung der mitotischen Spindel und hemmt die Zellproliferation . Zu den beteiligten molekularen Zielstrukturen gehören Tubulin und verschiedene Apoptose-assoziierte Proteine und Pfade .

Wirkmechanismus

Cryptophycin 52 exerts its effects by binding to microtubules and suppressing their dynamics, leading to cell cycle arrest in the G2-M phase . This binding induces conformational changes in tubulin, preventing correct mitotic spindle formation and inhibiting cell proliferation . The molecular targets involved include tubulin and various apoptosis-associated proteins and pathways .

Vergleich Mit ähnlichen Verbindungen

Cryptophycin 52 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Cryptophycin 1 und Cryptophycin 55:

Cryptophycin 1: Die Ausgangssubstanz, von der this compound abgeleitet ist.

Cryptophycin 55: Ein Chlorohydrin-Analogon von this compound, das aktiver, aber weniger stabil ist. This compound ist aufgrund seiner starken Unterdrückung der Mikrotubuli-Dynamik und seiner breiten Palette an Antitumoraktivität einzigartig.

Eigenschaften

Molekularformel |

C36H45ClN2O8 |

|---|---|

Molekulargewicht |

669.2 g/mol |

IUPAC-Name |

(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1 |

InChI-Schlüssel |

LSXOBYNBRKOTIQ-RQUBOUMQSA-N |

Isomerische SMILES |

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4 |

Kanonische SMILES |

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 |

Synonyme |

cryptophycin 52 cryptophycin-52 LY 355703 LY-355703 LY355703 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

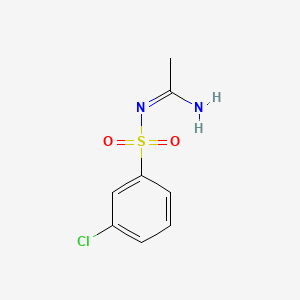

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)

![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)

![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242041.png)